![molecular formula C16H12ClN5O2 B3017847 3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-94-1](/img/structure/B3017847.png)
3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one" is a derivative of the [1,2,4]triazolo[5,1-b]quinazolin-9-one scaffold, which is a fused heterocyclic system that has been the subject of various synthetic studies due to its potential biological activities. The presence of the amino group and the chlorophenoxy moiety suggests that this compound could exhibit interesting chemical reactivity and possibly pharmacological properties.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives typically involves the reaction of quinazolinone precursors with hydrazine hydrate to introduce the triazolo ring. For example, the reaction of 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide with hydrazine hydrate yielded a 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one derivative . This suggests that a similar approach could be used to synthesize the compound , possibly involving a chlorophenoxy-substituted quinazolinone precursor.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazoline ring system. This structure is known to be a versatile scaffold for the development of compounds with potential biological activities, such as adenosine receptor antagonists . The specific substituents on the core structure, such as the 4-chlorophenoxy group, can significantly influence the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Triazoloquinazolinones can undergo various chemical reactions, including condensation with aldehydes to form arylidene derivatives, cyclization to form thiazolidine derivatives, and reactions with isothiocyanates to yield thiourea derivatives . These reactions can be used to further modify the compound and tailor its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones are influenced by their molecular structure. The presence of the amino group can lead to the formation of salts and can also participate in hydrogen bonding, which may affect solubility and stability. The chlorophenoxy moiety is likely to contribute to the lipophilicity of the compound, which could be relevant for its pharmacokinetic properties. The spectral data, such as IR, NMR, and mass spectra, are essential for confirming the structure of synthesized compounds .
Eigenschaften
IUPAC Name |
3-amino-2-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-10-5-7-11(8-6-10)24-9-14-20-22-15(23)12-3-1-2-4-13(12)19-16(22)21(14)18/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAUXOXRUWFKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)COC4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)
![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)
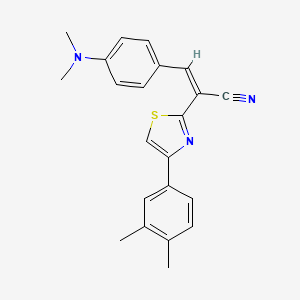
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)
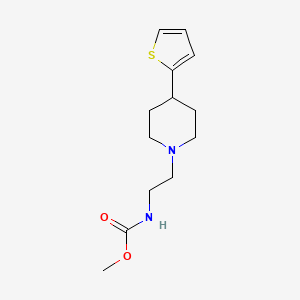


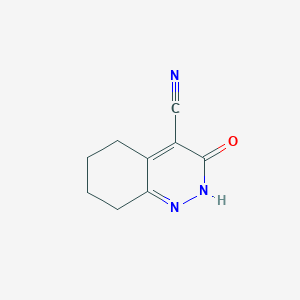
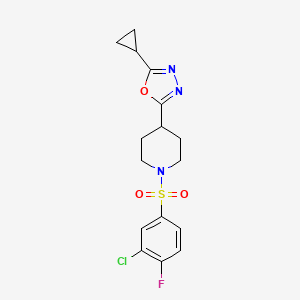
![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
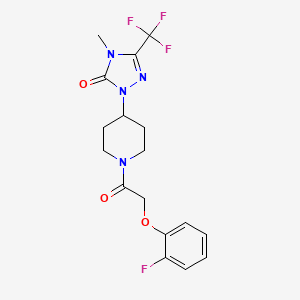
![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)